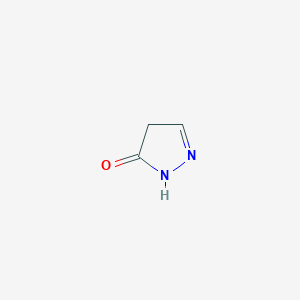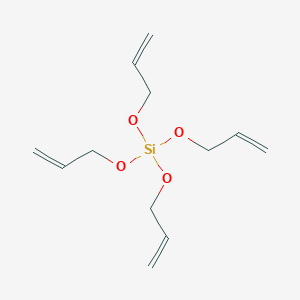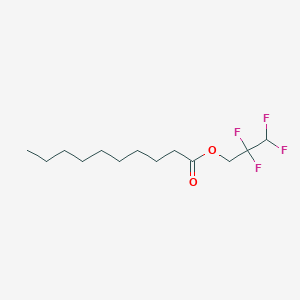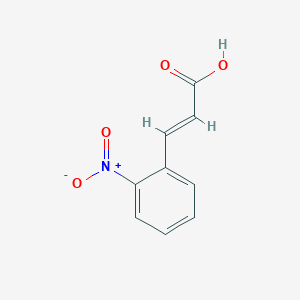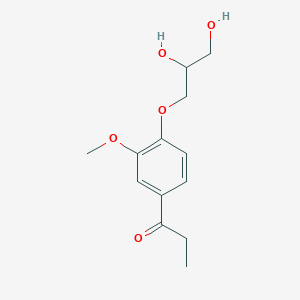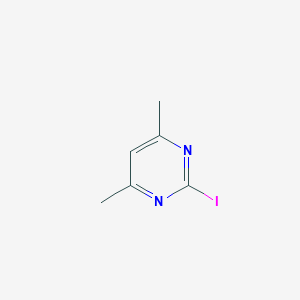
8-キノリンスルホニルクロリド
概要
説明
8-Quinolinesulfonyl chloride (8-QSC) is an organic compound belonging to the quinoline family of compounds. It is a white crystalline solid with a melting point of 74-76°C and a boiling point of 163-166°C. 8-QSC is used as a reagent in organic synthesis, and has been used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. 8-QSC is also used in the synthesis of biologically active molecules and can be used as a catalyst in a variety of reactions.
科学的研究の応用
オリゴヌクレオチド合成
8-キノリンスルホニルクロリド: (QS) は、ホスホトリエステル法を用いたオリゴヌクレオチド合成において、新規なカップリング剤として開発された . この方法は、遺伝子検査、研究、治療に応用される短いDNAまたはRNA配列を作成するために不可欠です。
オリゴリボヌクレオチド合成
QSは、オリゴリボヌクレオチドの合成においても有効なカップリング剤として機能する . これらは、RNAの構造と機能を研究するために不可欠であり、RNAベースの薬剤の開発において重要な役割を果たします。
オレフィン合成
この化合物は、中等度の温度で、第二級エステルからオレフィンを合成するために使用される . オレフィンまたはアルケンは、さまざまなポリマーや化学物質の生産において重要です。
化学研究開発
化学研究開発の分野では、QSは他の有機化合物との反応性のために使用され、医薬品や材料科学における潜在的な用途を持つ新しい化学物質の開発を支援する .
バイオコンジュゲーション技術
QSの反応性スルホニルクロリド基は、さまざまな生体分子を互いに、または固体支持体に結合させるために使用できるため、バイオコンジュゲーション技術の候補となる . これは、特にプロテオミクスや薬物送達システムの分野で役立ちます。
分析化学
分析化学では、QSは、分析機器による検出と定量を強化するために、化学化合物を修飾する誘導体化剤として使用できる .
材料科学
QSのさまざまな官能基との反応性は、電子機器、コーティング、ナノテクノロジーで潜在的に役立つ可能性のある、独自の特性を持つ新しい材料を作成するための可能性を開く .
環境科学
最後に、QSは、特に汚染物質の分析と分解において、環境科学に応用される可能性があります。 その化学的性質は、環境修復のためのより効率的で選択的な方法を開発するために利用できる .
Safety and Hazards
作用機序
Target of Action
8-Quinolinesulfonyl chloride primarily targets aromatic/heterocyclic sulfonamides that contain a free amino, imino, hydrazino, or hydroxyl group
Mode of Action
The compound interacts with its targets through a sulfonylation reaction . Specifically, 8-Quinolinesulfonyl chloride reacts with the free amino, imino, hydrazino, or hydroxyl group present in the aromatic/heterocyclic sulfonamides . This interaction leads to the formation of new compounds, altering the original structure and function of the target molecules.
Result of Action
The primary result of the action of 8-Quinolinesulfonyl chloride is the formation of water-soluble compounds . These compounds are formed as a result of the reaction between 8-Quinolinesulfonyl chloride and aromatic/heterocyclic sulfonamides. The water solubility of these compounds could potentially enhance their distribution within the body, although the exact molecular and cellular effects would depend on the specific compounds formed and their interactions with biological systems.
生化学分析
Biochemical Properties
8-Quinolinesulfonyl chloride reacts with aromatic/heterocyclic sulfonamides containing a free amino, imino, hydrazino, or hydroxyl group to form water-soluble compounds . This interaction plays a significant role in its biochemical reactions.
Cellular Effects
In the context of cellular effects, 8-Quinolinesulfonyl chloride has been developed as a new coupling agent in oligonucleotide synthesis via the phosphotriester approach . This suggests that it may influence cellular processes related to nucleotide synthesis.
Molecular Mechanism
The molecular mechanism of 8-Quinolinesulfonyl chloride involves its reaction with aromatic/heterocyclic sulfonamides containing a free amino, imino, hydrazino, or hydroxyl group . This leads to the formation of water-soluble compounds, indicating potential binding interactions with these biomolecules.
Metabolic Pathways
Given its role in oligonucleotide synthesis , it may interact with enzymes or cofactors involved in nucleotide metabolism.
特性
IUPAC Name |
quinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYUYCIJACTHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171975 | |
| Record name | 8-Quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18704-37-5 | |
| Record name | 8-Quinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18704-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018704375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-QUINOLINESULFONYL CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-8-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-CHLOROSULFONYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZIK3TJS9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


